(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid

Chiral Synthesis Enantioselective Catalysis Peptide Chemistry

Procure (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid (CAS 909709-43-9) to guarantee stereochemical fidelity in your CNS drug discovery programs. Unlike the (R)-enantiomer (CAS 909709-44-0) or racemic mixture (CAS 117391-57-8), only this (S)-enantiomer with its distinct 3,4-dichloro substitution delivers the precise electronic and steric profile required for interpretable GABAB receptor SAR and lead optimization. Achievable in ≥99% ee via scalable enzymatic resolution, this building block yields 45% isolated yields—outperforming fluoro analogs (30%). Replace confounding racemic data with enantiopure results.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08 g/mol
CAS No. 909709-43-9
Cat. No. B3301457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid
CAS909709-43-9
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CC(=O)O)N)Cl)Cl
InChIInChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
InChIKeyACJWNKAQMZQVBW-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid (CAS 909709-43-9): A Chiral β-Amino Acid Intermediate for CNS and Peptide Research


(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid (CAS 909709-43-9) is a chiral β-amino acid derivative [1], characterized by a single (S)-configured stereocenter at the β-carbon of the propanoic acid backbone and a 3,4-dichlorophenyl substituent . This compound serves primarily as a specialized chiral building block and a key intermediate in the synthesis of pharmaceutically relevant molecules, particularly those targeting the central nervous system (CNS) [2]. Its structural features, including the distinct dichloro-substituted phenyl ring and the β-amino acid motif, differentiate it from common α-amino acids and enable its use in designing enzyme inhibitors, receptor modulators, and structurally constrained peptides with enhanced metabolic stability .

(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid Procurement: Why Enantiopurity and Specific Scaffolds Matter for Reproducible Research


Direct substitution of (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid with alternative chiral β-amino acids or the racemic mixture is not scientifically valid for projects requiring precise stereochemical control. The compound's specific (S)-enantiomer and its unique 3,4-dichloro substitution pattern confer distinct electronic and steric properties that are critical for target binding and downstream synthetic outcomes [1]. Using the (R)-enantiomer (CAS 909709-44-0) or racemic (CAS 117391-57-8) mixture will inevitably alter the chiral environment of any synthesized molecule, leading to different biological activities and pharmacokinetic profiles . Furthermore, substituting the 3,4-dichloro motif with a 2,4-dichloro analog or a different halogen pattern changes the molecule's lipophilicity (LogP), electronic distribution, and potential for specific non-covalent interactions . Such changes can dramatically affect the potency and selectivity of the final drug candidate, making the procurement of this precise compound essential for maintaining research consistency, reproducibility, and the integrity of structure-activity relationship (SAR) studies [2].

(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid Comparative Evidence: Quantifying Advantages Over Key Analogs


Stereochemical Purity vs. (R)-Enantiomer: Fundamental for Enantioselective Synthesis

The specific (S)-configuration of this compound is a critical determinant of its utility. In a study on the enzymatic preparation of β-aryl-β-amino acids, (S)-3-amino-3-(3,4-dichlorophenyl)propanoic acid was produced with a high enantiomeric excess (ee) using lipase-catalyzed kinetic resolution [1]. This contrasts sharply with its (R)-enantiomer counterpart, which would require a different biocatalyst or synthetic route. Procuring the correct (S)-enantiomer ensures compatibility with established enantioselective protocols and avoids the 50% yield loss and purification burden associated with resolving a racemic mixture .

Chiral Synthesis Enantioselective Catalysis Peptide Chemistry

Comparative Efficiency in β-Amino Acid Synthesis: Advantage Over para-Fluoro Analog

In the same study on enzymatic resolution, the synthesis of the (S)-3-amino-3-(3,4-dichlorophenyl)propanoic acid scaffold demonstrated a significantly higher isolated yield compared to a closely related (S)-3-amino-3-(3-fluorophenyl)propanoic acid analog under identical reaction conditions [1]. This quantifiable difference in synthetic efficiency positions the 3,4-dichloro derivative as a more accessible and cost-effective starting material for large-scale or iterative research campaigns.

Chemical Yield Synthetic Efficiency Process Chemistry

Structural & Electronic Differentiation: Establishing a Unique SAR Profile

The 3,4-dichloro substitution pattern on the phenyl ring imparts distinct physicochemical properties compared to other regioisomers or halogenated analogs. The 2,4-dichloro analog (CAS 1033719-26-8) is cited as a similar compound but exhibits a different spatial and electronic profile . This difference is critical in drug design, where the 3,4-dichloro motif has been specifically utilized to enhance binding affinity in certain receptor systems, as seen in the design of GABAB receptor antagonists like saclofen . Using a 2,4-dichloro or other substituted analog would create a different molecule with a different SAR fingerprint, invalidating comparisons and potentially derailing lead optimization efforts.

Structure-Activity Relationship Medicinal Chemistry Ligand Design

In Vitro Functional Antagonism at GABAB Receptors: A Pharmacological Benchmark for the Scaffold

While the specific (S)-enantiomer itself has limited direct biological data, the racemic form (3-amino-3-(3,4-dichlorophenyl)propanoic acid, CAS 117391-57-8) has been studied as a GABAB receptor antagonist and serves as a lower homolog of the well-known antagonist saclofen . In functional assays, this racemic scaffold demonstrates quantifiable antagonism with a pA2 value of 4.0, which, while less potent than saclofen (pA2 = 5.3), confirms its specific interaction with the GABAB receptor and establishes a clear, verifiable pharmacological baseline for this chemotype [1].

Pharmacology GABAB Receptor In Vitro Assay

(S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid Applications: Where This Compound Provides a Verifiable Advantage


Synthesis of Stereodefined Peptidomimetics with Enhanced Target Affinity

Researchers in peptide and peptidomimetic chemistry should select (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid when the goal is to introduce a conformationally restricted, lipophilic β-amino acid residue into a peptide chain. The (S)-stereochemistry and the 3,4-dichloro substitution can significantly modulate the secondary structure and biological activity of the resulting peptide [1]. The evidence shows that this specific chiral building block can be incorporated using standard Fmoc-based solid-phase peptide synthesis (SPPS) strategies, enabling the systematic exploration of how this residue affects receptor binding and metabolic stability compared to its (R)-enantiomer or other halogenated analogs [2].

Development of Novel CNS-Active Compounds Targeting GABAB Receptors

This compound is a critical starting material for medicinal chemistry programs focused on the GABAB receptor. Given the established activity of the racemic scaffold as a GABAB antagonist (pA2 = 4.0) [1], the (S)-enantiomer is the logical choice for synthesizing single-enantiomer drug candidates to probe stereospecific receptor interactions. Using the correct enantiomer is essential for generating interpretable SAR data and avoiding the confounding effects of a racemic mixture in pharmacological assays. This makes the compound indispensable for developing next-generation GABAB modulators for treating spasticity, pain, or addiction [2].

Asymmetric Synthesis and Chiral Pool Expansion in Process Chemistry

Process chemists tasked with developing scalable, enantioselective routes to complex APIs should consider (S)-3-Amino-3-(3,4-dichlorophenyl)propanoic acid as a valuable member of the chiral pool. The evidence indicates that its (S)-enantiomer can be prepared in high enantiomeric excess (99% ee) via enzymatic resolution, a method amenable to scale-up [1]. Furthermore, the 3,4-dichloro derivative has demonstrated superior isolated yields (45%) compared to a 3-fluoro analog (30%) under identical enzymatic conditions, suggesting it is a more efficient and potentially more cost-effective chiral intermediate for large-scale production [1].

Structure-Activity Relationship (SAR) Studies of Halogenated Aromatic β-Amino Acids

For groups conducting fundamental SAR investigations on β-aryl-β-amino acids, this compound serves as a precise, well-defined tool. Its specific 3,4-dichloro substitution pattern creates a unique electronic and steric environment that can be systematically compared against other regioisomers (e.g., 2,4-dichloro) and other halogenated (e.g., 3-fluoro, 4-chloro) analogs [1]. The quantifiable differences in synthetic yield and the distinct pharmacological profile of its racemate provide a concrete foundation for understanding how changes to the aryl ring impact both chemical and biological properties [2]. This enables data-driven decisions in lead optimization, where the 3,4-dichloro motif may confer advantages in potency or selectivity.

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